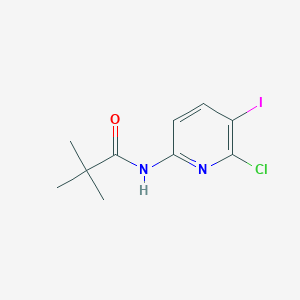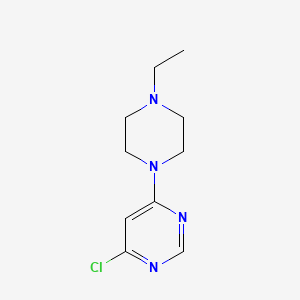
4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine
Overview
Description
“4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine” is a chemical compound with the CAS Number: 1247461-83-1. It has a molecular weight of 226.71 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-6-(4-ethyl-1-piperazinyl)pyrimidine . The InChI code for this compound is 1S/C10H15ClN4/c1-2-14-3-5-15(6-4-14)10-7-9(11)12-8-13-10/h7-8H,2-6H2,1H3 .Physical And Chemical Properties Analysis
“4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 226.71 .Scientific Research Applications
Antitubercular Activity
Research has demonstrated the efficacy of compounds related to 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine in antitubercular activities. A study on the synthesis and evaluation of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs highlighted their potential against Mycobacterium tuberculosis. The in silico and in vitro studies identified potent agents among the synthesized molecules (Vavaiya et al., 2022). Another study focusing on homopiperazine-pyrimidine-pyrazole hybrids also demonstrated significant antitubercular activity against M. tuberculosis strains (Vavaiya et al., 2022).
Anti-Cancer and Anti-Inflammatory Properties
Pyrazolopyrimidine derivatives have shown promise as anti-cancer and anti-5-lipoxygenase agents. A study synthesized a series of these derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, discussing the structure-activity relationship (SAR) (Rahmouni et al., 2016).
Nonlinear Optical Properties
The pyrimidine ring is significant in nature, existing in DNA and RNA, and has applications in nonlinear optics (NLO) fields. A study explored the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, indicating their potential in optoelectronic applications (Hussain et al., 2020).
Antimicrobial Activities
Derivatives of 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine have been studied for their potential antimicrobial activities. A study focusing on a series of 2-aminopyrimidines synthesized as ligands of the histamine H4 receptor found that they possessed antimicrobial properties and could be effective in anti-inflammatory and pain treatments (Altenbach et al., 2008).
Environmental Applications
A study on the degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger, identified 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine as a key intermediate. This indicates its potential role in environmental applications, particularly in bioremediation processes (Sharma et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-(4-ethylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-2-14-3-5-15(6-4-14)10-7-9(11)12-8-13-10/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIDIZXVXRZWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




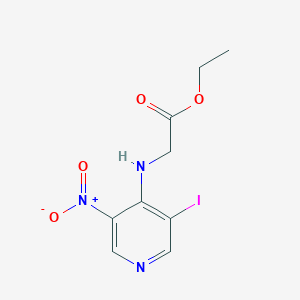
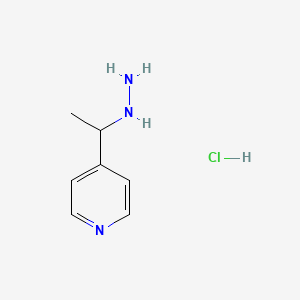
![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1427760.png)
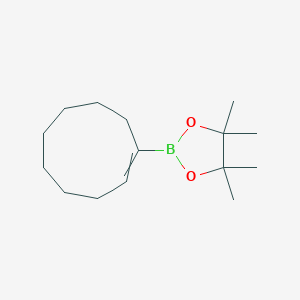
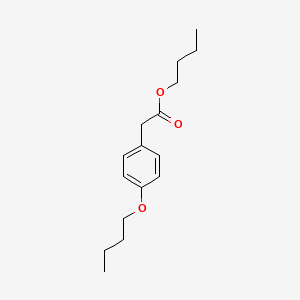
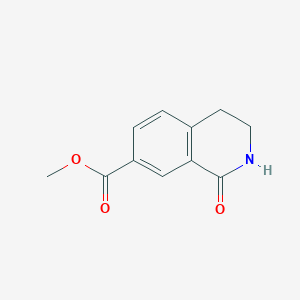
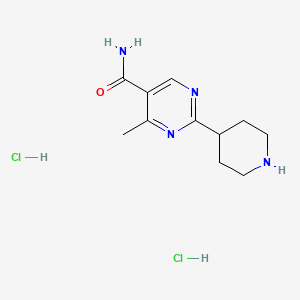
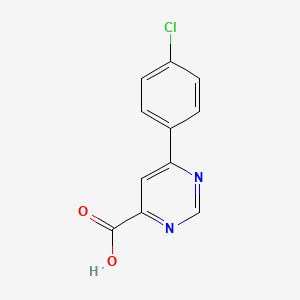
![7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1427768.png)
![methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate](/img/structure/B1427769.png)
![2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1427770.png)
![1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone](/img/structure/B1427771.png)
